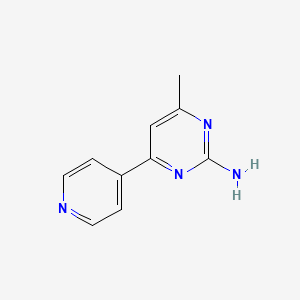

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

Description

BenchChem offers high-quality 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKPAITZBWHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552109 | |

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-53-3 | |

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This document is structured to deliver not just data, but also the scientific rationale behind the predicted properties and the experimental methodologies required for their validation.

Molecular Structure and Core Attributes

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring system linked to a pyridine ring. The presence of an amino group and a methyl group further functionalizes the pyrimidine core. These structural features are critical in defining its chemical personality, including its ability to participate in hydrogen bonding and its overall polarity.

Below is a summary of its fundamental molecular attributes:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| IUPAC Name | 4-methyl-6-(pyridin-4-yl)pyrimidin-2-amine | N/A |

| CAS Number | 90916-52-2 | [1] |

The arrangement of nitrogen atoms within the two aromatic rings suggests that this molecule will exhibit basic properties, a key consideration for its behavior in biological systems.

Caption: Chemical structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine.

Predicted Physicochemical Properties

Direct experimental data for 4-methyl-6-pyridin-4-ylpyrimidin-2-amine is not extensively available in the public domain. However, by examining structurally analogous compounds, we can derive scientifically sound predictions for its key physical properties.

| Property | Predicted Value/Range | Rationale & Comparative Insights |

| Melting Point | 170-200 °C | Similar compounds such as 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine have a melting point in the range of 166-173 °C[3]. The pyridine ring may lead to slightly stronger intermolecular interactions, potentially raising the melting point. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. It is likely that the compound will decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The presence of multiple nitrogen atoms capable of hydrogen bonding suggests some affinity for water. However, the overall aromatic character of the molecule will likely limit its solubility. Compounds like 6-(Pyridin-2-yl)pyrimidin-4-amine are noted to be soluble in polar organic solvents like methanol but less so in non-polar solvents[4]. |

| pKa (most basic) | 4.5 - 6.5 | The pKa of pyridine is approximately 5.23[5]. The electron-withdrawing nature of the pyrimidine ring may slightly decrease the basicity of the pyridine nitrogen. The amino group on the pyrimidine ring will also contribute to the overall basicity. The pKa of 4-methylpyridine is 6.08[5]. |

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, rigorous experimental evaluation is necessary. The following section details standard, field-proven protocols for determining the melting point and aqueous solubility.

Determination of Melting Point

Principle: The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. This protocol utilizes the capillary melting point method.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Instrumentation:

-

Utilize a calibrated digital melting point apparatus.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Self-Validation: A narrow melting range (e.g., < 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Aqueous Solubility Assessment (Thermodynamic Solubility)

Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This protocol employs the shake-flask method, which is considered the gold standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh an excess amount of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine into a series of glass vials.

-

-

Solvent Addition:

-

Add a precise volume of purified water (or a relevant buffer solution, e.g., PBS at pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that a saturated solution has been formed.

-

-

Sample Processing:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Workflow Diagram for Solubility Assessment:

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Spectroscopic Profile (Predicted)

-

¹H NMR: Expect signals in the aromatic region corresponding to the protons on the pyridine and pyrimidine rings. A singlet for the methyl group protons would likely appear in the upfield region. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for each of the carbon atoms in the molecule, with those in the aromatic rings appearing in the downfield region.

-

Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of approximately 187.21.

-

IR Spectroscopy: Expect characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the aromatic rings.

Conclusion

The physicochemical properties of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine, largely predicted based on its structure and data from analogous compounds, suggest it is a stable, crystalline solid with limited aqueous solubility and basic character. For any application in drug development, the experimental validation of these properties using the standardized protocols outlined in this guide is a critical next step. This foundational knowledge is indispensable for guiding formulation development, understanding potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, for the successful progression of this compound as a potential therapeutic agent.

References

-

Patel, R. V., Patel, P. S., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o197. [Link]

-

PubChem. 4-Methyl-6-(pyridin-2-ylmethyl)pyrimidin-2-amine. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]

-

Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

PubChem. 6-methoxy-N-(pyridin-4-ylmethyl)pyridin-2-amine. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

PubChem. 6-methoxy-2-propyl-N-pyridin-4-ylpyrimidin-4-amine. [Link]

-

Loba Chemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]

-

NIST. 2-Pyridinamine, 4-methyl-. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. 90916-52-2|4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. 61310-35-8|6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 6-(Pyridin-2-yl)pyrimidin-4-amine (EVT-1752176) | 1159818-72-0 [evitachem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

This guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this molecule. We will explore predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounding our analysis in established scientific principles and data from analogous structures.

Introduction

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a heterocyclic compound of significant interest, belonging to the pyridinylpyrimidine class. Such compounds are foundational in medicinal chemistry, with derivatives showing a wide range of biological activities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe the molecular architecture, offering insights into the connectivity of atoms, the electronic environment of functional groups, and the overall molecular formula.

This guide will present a predictive analysis of the spectroscopic data for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine. In the absence of published experimental spectra for this specific molecule, we will leverage data from structurally related compounds and fundamental principles of spectroscopy to construct a detailed and scientifically rigorous analytical profile.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine:

Caption: Numbering scheme for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the methyl, amino, and aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate for most pyrimidine derivatives.[1]

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~2.4 | s | 3H | -CH₃ | The methyl group on the pyrimidine ring is expected to be a singlet in this range. |

| ~6.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent. |

| ~7.0 | s | 1H | H-5 | The proton on the pyrimidine ring is a singlet and is influenced by the adjacent nitrogen atoms and substituents. |

| ~7.8 | d | 2H | H-3', H-5' | These protons on the pyridine ring are equivalent and appear as a doublet due to coupling with H-2' and H-6'. |

| ~8.7 | d | 2H | H-2', H-6' | These protons are deshielded due to their proximity to the nitrogen atom in the pyridine ring and appear as a doublet. |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of related structures. For instance, in 4-(2-pyridyl)pyrimidine, the protons of the pyridine ring are observed in the aromatic region, with those closer to the nitrogen atom being more deshielded.[2] The methyl group at the C-4 position and the amino group at the C-2 position on the pyrimidine ring are expected to have characteristic chemical shifts. The lone proton at C-5 of the pyrimidine ring is anticipated to be a singlet. The amino protons are expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[1]

-

Spectral Width: A range of 0 to 200 ppm is typically used.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[1]

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~24 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~110 | C-5 | This carbon in the pyrimidine ring is shielded by the adjacent nitrogen and amino group. |

| ~122 | C-3', C-5' | These carbons in the pyridine ring are in a typical aromatic region. |

| ~150 | C-2', C-6' | These carbons are deshielded due to their proximity to the nitrogen in the pyridine ring. |

| ~158 | C-4' | The carbon attached to the pyrimidine ring will be significantly deshielded. |

| ~160 | C-4 | The carbon attached to the pyridine ring will be deshielded. |

| ~163 | C-2 | The carbon bearing the amino group is significantly deshielded. |

| ~168 | C-6 | The carbon with the methyl group is also highly deshielded within the pyrimidine ring. |

Interpretation and Rationale

The ¹³C NMR spectrum is predicted to show a total of 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The chemical shifts are estimated based on the known effects of substituents on pyrimidine and pyridine rings. The carbons directly attached to nitrogen atoms (C-2, C-6, C-2', C-6') are expected to be significantly deshielded. The carbon atoms of the pyridine ring attached to the pyrimidine ring (C-4') and vice versa (C-4) will also be in the downfield region. The methyl carbon will appear at the highest field. The predictability of ¹³C NMR spectra makes it a reliable tool for structural verification.[3]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which is expected to readily form a protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₀N₄

-

Molecular Weight: 186.22 g/mol

-

Predicted [M+H]⁺ (Monoisotopic): 187.0978

Interpretation and Fragmentation

The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 187.0978. The fragmentation pattern in an MS/MS experiment would be expected to involve the cleavage of the bond between the pyrimidine and pyridine rings, as well as fragmentation of the individual rings. Mass spectrometry with direct sample infusion can be used for the analysis of pyrimidine species, and fragmentation in an ion trap can help distinguish between isomers.[4]

Caption: Predicted ESI-MS/MS workflow.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1640 | C=N stretch | Pyrimidine and Pyridine rings |

| ~1600 | N-H bend | Primary amine (-NH₂) |

| 1580-1400 | C=C stretch | Aromatic rings |

Interpretation and Rationale

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations will be observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and pyridine rings will give rise to a series of bands in the 1640-1400 cm⁻¹ region.[5] The N-H bending vibration of the primary amine is also expected around 1600 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine. By applying fundamental principles of NMR, MS, and IR spectroscopy and drawing comparisons with related structures, we have constructed a comprehensive analytical profile for this novel compound. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of pyridinylpyrimidine derivatives, providing a solid foundation for experimental data interpretation and structural verification. The presented protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: [Link]pyrimidine and 4-(4-pyridyl)pyrimidi...

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. Available at: [Link]

-

4,4'-Bipyridine - the NIST WebBook. Available at: [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds - ResearchGate. Available at: [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors - PubMed. Available at: [Link]

-

4,4'-Bipyridine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed. Available at: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]

Sources

Foreword: The Imperative of Structural Integrity in Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine, a molecule of interest due to its scaffold's prevalence in medicinal chemistry, confirming the precise arrangement of its atoms is non-negotiable. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, complemented by advanced techniques like DEPT and 2D correlation experiments, stands as a primary and indispensable tool for this purpose. This guide provides a comprehensive, field-tested methodology for the acquisition and interpretation of the ¹³C NMR spectrum of this molecule, grounded in the principles of causality and self-validating protocols.

Foundational Principles: Understanding the ¹³C Landscape of the Target Molecule

The chemical structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine presents a fascinating case for NMR analysis. It comprises two distinct nitrogen-containing aromatic systems—a pyrimidine and a pyridine ring—linked together, with methyl and amine substituents introducing further electronic complexity. The electron-withdrawing nature of the nitrogen atoms within the rings significantly deshields the adjacent carbon atoms, shifting their resonance signals to higher chemical shifts (downfield). Conversely, electron-donating groups like the amino (-NH₂) and methyl (-CH₃) groups will shield nearby carbons, causing an upfield shift. A thorough analysis, therefore, relies on dissecting these competing electronic effects to predict and assign each of the eight unique carbon signals.

To facilitate a clear discussion, the following systematic numbering will be used throughout this guide:

Caption: Systematic numbering for ¹³C NMR signal assignment.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is a direct consequence of meticulous sample preparation and logical parameter selection. The following protocol is designed to yield high-fidelity data, minimizing artifacts and maximizing signal-to-noise.

Sample Preparation

The causality here is simple: a homogeneous sample free of particulates is essential for achieving a uniform magnetic field (high homogeneity), which is critical for sharp, well-resolved NMR signals.

-

Mass Determination: Accurately weigh approximately 50-100 mg of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine. While a ¹H spectrum can be obtained with 5-25 mg, the low natural abundance of ¹³C necessitates a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]

-

Solvent Selection: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample vial. CDCl₃ is an excellent choice for a broad range of organic compounds due to its moderate polarity and good dissolving power.[2] Its residual protium signal at 7.26 ppm also serves as a convenient internal reference for the ¹H spectrum.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration (Critical Step): Using a Pasteur pipette with a tightly packed plug of glass wool at its neck, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step removes any suspended microparticulates that would degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. If the experiment is not being run immediately, parafilm can be used to seal the cap to prevent solvent evaporation.

NMR Data Acquisition

This workflow is structured to build a complete structural picture, starting with a broad overview and progressively adding layers of detail.

Caption: A logical workflow for complete structural elucidation.

Typical Spectrometer Parameters (400 MHz instrument):

| Parameter | ¹³C Broadband | DEPT-135 | DEPT-90 | HSQC | HMBC |

| Pulse Program | zgpg30 | dept135 | dept90 | hsqcedetgpsisp2.2 | hmbcgplpndqf |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |

| Sweep Width | ~240 ppm | ~240 ppm | ~240 ppm | F2: ~240 ppm, F1: ~10 ppm | F2: ~240 ppm, F1: ~10 ppm |

| Acquisition Time | ~1.0 s | ~1.0 s | ~1.0 s | ~0.1 s | ~0.2 s |

| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |

| Number of Scans | ≥1024 | ≥256 | ≥256 | ≥8 | ≥16 |

Causality Behind Key Parameters:

-

Relaxation Delay (d1): A 2.0s delay is crucial for allowing the carbon nuclei to return to equilibrium, especially for quaternary carbons which have long relaxation times. A short delay can cause these signals to be suppressed or absent.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a large number of scans are accumulated to build a sufficient signal-to-noise ratio.[3] The required number will depend on the sample concentration.

Spectral Interpretation and Predicted Assignments

The combination of 1D and 2D NMR experiments allows for the confident assignment of every carbon in the molecule.[4]

Predicted Chemical Shifts and DEPT Analysis

Distortionless Enhancement by Polarization Transfer (DEPT) is a technique that differentiates carbons based on the number of attached protons.[5] A DEPT-90 experiment shows only CH carbons, while a DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent from both spectra.

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from DEPT) | Justification |

| C2 | 162 – 166 | Quaternary (C) | Attached to three N atoms (two in-ring, one exocyclic amino group). Highly deshielded. |

| C4 | 168 – 172 | Quaternary (C) | Part of the pyrimidine ring, bonded to two N atoms and substituted with a methyl group. |

| C6 | 165 – 169 | Quaternary (C) | Part of the pyrimidine ring, bonded to two N atoms and the pyridine ring. |

| C5 | 105 – 110 | Methine (CH) | The only CH group in the electron-rich pyrimidine ring, significantly shielded relative to other ring carbons. |

| C-CH₃ | 22 – 26 | Methyl (CH₃) | Typical range for a methyl group attached to an sp² carbon. |

| C4' | 145 – 149 | Quaternary (C) | Point of attachment to the pyrimidine ring; a substituted carbon in the pyridine ring. |

| C2'/C6' | 149 – 153 | Methine (CH) | Alpha to the pyridine nitrogen, resulting in significant deshielding.[6] |

| C3'/C5' | 120 – 124 | Methine (CH) | Beta to the pyridine nitrogen, more shielded than the alpha carbons.[6] |

Confirming Connectivity with 2D NMR

While the above table provides a strong hypothesis, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the definitive proof of structure.[7]

-

HSQC: This experiment reveals which proton is directly attached to which carbon. It will show correlations for C5-H, C(CH₃)-H, C2'/C6'-H, and C3'/C5'-H.

-

HMBC: This is the key to mapping the molecular skeleton. It shows correlations between carbons and protons that are two or three bonds away.

Caption: Expected key HMBC (H → C) correlations.

Key Expected HMBC Correlations:

-

Protons of the methyl group (H-CH₃) will show a strong correlation to C4 (two bonds) and C5 (three bonds), locking down the position of the methyl group.

-

The proton on C5 (H5) will correlate to the quaternary carbons C4 and C6, confirming the connectivity of the pyrimidine ring.

-

The protons on the pyridine ring (H3'/H5') will show a crucial correlation to the pyrimidine carbon C6 (three bonds), definitively proving the link between the two heterocyclic systems. They will also correlate to C4' and C2'/C6' within their own ring.

Conclusion

The structural analysis of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine by ¹³C NMR is a multi-step, logical process. By beginning with a standard broadband-decoupled spectrum, refining the data with DEPT to determine carbon multiplicities, and finally using 2D HSQC and HMBC experiments to piece together the molecular skeleton, one can achieve an unambiguous and definitive structural assignment. This self-validating workflow ensures the highest degree of scientific integrity, providing the confidence necessary for advancing a compound through the drug development pipeline.

References

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ACS Publications. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Retrieved from [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Delaware. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. cif.iastate.edu [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural core of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, a recurring motif in a vast array of therapeutic agents.[2] Its versatility stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to engage with a wide range of biological targets. This guide provides a comprehensive technical overview of the pyrimidine scaffold's role in drug discovery and development, from its fundamental properties to its application in cutting-edge therapeutic strategies.

The pyrimidine core's utility in drug design is multifaceted. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-stacking interactions, crucial for binding to biological targets.[2] Furthermore, the pyrimidine ring can serve as a bioisostere for other aromatic systems, such as the phenyl group, offering a means to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The synthetic accessibility of pyrimidines allows for extensive structural diversification, enabling chemists to fine-tune the properties of drug candidates to optimize efficacy and safety.

This guide will delve into the prevalence of the pyrimidine scaffold in FDA-approved drugs, explore its diverse pharmacological activities with a focus on anticancer, antiviral, and anti-inflammatory agents, provide detailed synthetic protocols for its construction and functionalization, and discuss its role in modern drug design paradigms such as covalent inhibition and kinase targeting. Finally, we will look toward the future, examining emerging trends and the untapped potential of this remarkable scaffold.

The Pyrimidine Scaffold in Clinically Approved Drugs

The prevalence of the pyrimidine moiety in drugs approved by the U.S. Food and Drug Administration (FDA) is a testament to its therapeutic importance. From foundational chemotherapeutics to targeted therapies, the pyrimidine core is a recurring feature across a broad spectrum of medical indications.

| Drug Name | Indication | Year of Approval (First Approval) |

| Anticancer Agents | ||

| 5-Fluorouracil | Colorectal, breast, stomach, pancreatic cancer | 1962 |

| Cytarabine | Acute myeloid leukemia, acute lymphocytic leukemia | 1969 |

| Gemcitabine | Pancreatic, non-small cell lung, breast, ovarian cancer | 1996 |

| Imatinib | Chronic myeloid leukemia, gastrointestinal stromal tumors | 2001 |

| Gefitinib | Non-small cell lung cancer | 2003 |

| Erlotinib | Non-small cell lung cancer, pancreatic cancer | 2004 |

| Sunitinib | Renal cell carcinoma, gastrointestinal stromal tumors | 2006 |

| Lapatinib | Breast cancer | 2007 |

| Pazopanib | Renal cell carcinoma, soft tissue sarcoma | 2009 |

| Ruxolitinib | Myelofibrosis, polycythemia vera | 2011 |

| Ibrutinib | Mantle cell lymphoma, chronic lymphocytic leukemia | 2013 |

| Palbociclib | Breast cancer | 2015 |

| Osimertinib | Non-small cell lung cancer | 2015 |

| Ribociclib | Breast cancer | 2017 |

| Abemaciclib | Breast cancer | 2017 |

| Antiviral Agents | ||

| Zidovudine (AZT) | HIV-1 infection | 1987 |

| Lamivudine | HIV-1 and hepatitis B virus infection | 1995 |

| Telbivudine | Hepatitis B virus infection | 2006 |

| Rilpivirine | HIV-1 infection | 2011 |

| Dolutegravir | HIV-1 infection | 2013 |

| Anti-inflammatory & Immunosuppressive Agents | ||

| Azathioprine | Rheumatoid arthritis, prevention of kidney transplant rejection | 1968 |

| Allopurinol | Gout, hyperuricemia | 1966 |

| Baricitinib | Rheumatoid arthritis | 2018 |

| Tofacitinib | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis | 2012 |

| Other | ||

| Rosuvastatin | Hypercholesterolemia | 2003 |

| Tadalafil | Erectile dysfunction, benign prostatic hyperplasia | 2003 |

| Sildenafil | Erectile dysfunction, pulmonary arterial hypertension | 1998 |

| Minoxidil | Hypertension, androgenetic alopecia | 1979 |

This table represents a selection of prominent pyrimidine-containing drugs and is not exhaustive. The continued approval of new chemical entities featuring this scaffold underscores its ongoing importance in addressing unmet medical needs.

Diverse Pharmacological Activities of Pyrimidine-Based Drugs

The structural versatility of the pyrimidine scaffold has enabled its application in a wide array of therapeutic areas. The following sections will highlight its role in key disease categories, focusing on the mechanisms of action of representative drugs.

Anticancer Agents

The pyrimidine core is a cornerstone of cancer chemotherapy and targeted therapy.

5-Fluorouracil (5-FU) is an antimetabolite that functions as a uracil analogue. Its anticancer activity is mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[4][5]

Mechanism of Action:

-

Inhibition of Thymidylate Synthase: 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidylate from uridylate.[4] This depletion of thymidine triphosphate (TTP), a crucial building block for DNA synthesis, leads to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage.[4][6]

Imatinib is a 2-phenylaminopyrimidine derivative and a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7]

Mechanism of Action:

The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[7] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[7] This prevents the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling and inducing apoptosis in cancer cells.

Antiviral Agents

Pyrimidine nucleoside analogues are a critical class of antiviral drugs, particularly in the treatment of HIV infection.

Zidovudine (AZT), a thymidine analogue, was the first drug approved for the treatment of HIV.[8]

Mechanism of Action:

HIV, a retrovirus, utilizes an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[9] Zidovudine is a prodrug that is converted to its active triphosphate form within the cell.[10] This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[11] The azido group at the 3' position of zidovudine prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[10] Zidovudine has a higher affinity for HIV reverse transcriptase than for human DNA polymerases, providing a degree of selectivity.[9]

Anti-inflammatory Agents

Pyrimidine derivatives have also found application as anti-inflammatory agents, often by targeting key enzymes in inflammatory pathways.

Key Synthetic Methodologies

The widespread use of the pyrimidine scaffold is in part due to the well-established and versatile synthetic methods for its construction and functionalization.

Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidines

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[12][13]

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).

-

Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling: Functionalization of Halogenated Pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used to functionalize halogenated pyrimidines.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyrimidine with an Arylboronic Acid

-

Reactant and Catalyst Preparation: In a Schlenk flask, combine the 2-chloropyrimidine (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[16][17]

Modern Drug Design Strategies Employing the Pyrimidine Scaffold

The versatility of the pyrimidine scaffold continues to be exploited in contemporary drug design strategies.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a common feature in kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[18] The structure-activity relationship (SAR) of pyrimidine-based kinase inhibitors is a rich area of study. For example, in epidermal growth factor receptor (EGFR) inhibitors, the 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are classic examples where substitutions at various positions on the pyrimidine and aniline rings have been extensively explored to enhance potency and selectivity against different EGFR mutants.[19][20]

Covalent Inhibition

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and increased potency. The pyrimidine scaffold has been incorporated into several covalent inhibitors. For instance, Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib feature a pyrimidine core and a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site of BTK.[21][22]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a molecule's properties. The pyrimidine ring is often used as a bioisostere for a phenyl ring to enhance solubility, modulate metabolic stability, and alter the electronic properties of a compound.[2][23]

Future Perspectives

The pyrimidine scaffold is poised to remain a central element in drug discovery for the foreseeable future.[24][25] Ongoing research is exploring novel synthetic methodologies to access more complex and diverse pyrimidine derivatives. The application of pyrimidines in emerging therapeutic areas, such as targeted protein degradation (e.g., in PROTACs) and the development of novel covalent inhibitors for challenging targets, is an active area of investigation. Furthermore, the use of computational methods to guide the design of pyrimidine-based ligands with enhanced potency and selectivity will continue to accelerate the discovery of new medicines. As our understanding of disease biology deepens, the remarkable versatility of the pyrimidine scaffold will undoubtedly be harnessed to create the next generation of innovative therapeutics.

References

- Abdellatif, K. R. A., & Bakr, R. B. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 687413.

- Baricitinib (Olumiant) for Rheumatoid Arthritis. (2018). Medical Letter on Drugs and Therapeutics, 60(1550), 125-127.

- Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236.

- Cowan-Jacob, S. W., Fendrich, G., Floersheimer, A., Furet, P., Liebetanz, J., Mestan, J., & Manley, P. W. (2005). Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1325–1331.

- de Castro, S., & de Boer, J. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 22(15), 8005.

- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry, 213, 113218.

-

Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

- Gotte, M. (2003). The p66 subunit of the human immunodeficiency virus type 1 reverse transcriptase. Sub-cellular biochemistry, 37, 233-261.

- Guram, A. S., & Bei, X. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(11), 2465–2468.

- Ibrutinib. (2013). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Maddocks, K. (2021). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical lymphoma, myeloma & leukemia, 21 Suppl 1, S29–S34.

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

- Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in cancer research, 85, 1-30.

- Zidovudine. (2021). In StatPearls.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Journal of the Iranian Chemical Society, 19(11), 4785-4813.

- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2012). Tropical Journal of Pharmaceutical Research, 11(4), 611-617.

-

Zidovudine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. (2017). Journal of Medicinal Chemistry, 60(17), 7273-7288.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 908475.

- BCR/ABL kinase inhibition by imatinib mesylate enhances MAP kinase activity in chronic myelogenous leukemia CD34+ cells. (2004). Blood, 103(8), 3167-3174.

- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2014). Molecules (Basel, Switzerland), 19(9), 15537–15556.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules (Basel, Switzerland), 29(3), 643.

- Signaling pathways related to the activity of oxaliplatin and 5-FU for colon cancer cell lines. (2018). PLoS ONE, 13(1), e0190445.

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- What is the mechanism of Zidovudine? (2024, July 17).

- The Development of BTK Inhibitors: A Five-Year Update. (2021). International Journal of Molecular Sciences, 22(15), 8005.

- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9807.

- Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.

- Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). International Journal of Molecular Sciences, 25(11), 5941.

- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). The Royal Society of Chemistry.

-

Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC medicinal chemistry, 15(1), 125–138.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules (Basel, Switzerland), 26(7), 1948.

- (a) Ribbon diagram showing the binding of imatinib (green C atoms) to Abl kinase (helices in red, strands in blue, loops and turns in grey), with the locations of mutants isolated from imatinib-resistant patients shown in yellow. (b) Details of the binding of imatinib (green C atoms) to Abl kinase (gray C atoms) showing potential hydrogen bonds as orange dotted lines. (2006).

- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC medicinal chemistry, 12(4), 564–574.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 1-13.

- Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2024). Journal of cellular and molecular medicine, 28(1), e17869.

- New protocol for Biginelli reaction - A practical synthesis of Monastrol. (2005). ARKIVOC, 2005(3), 228-236.

- Imatinib can act as an allosteric activator of Abl kinase. (2016). eLife, 5, e13628.

- Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. (2014). ACS chemical biology, 9(3), 635–640.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules (Basel, Switzerland), 26(7), 1948.

- Experiment 16: Biginelli Synthesis of a Heterocycle. (n.d.). University of Wisconsin-Madison Chemistry.

- Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. (2014). PLoS ONE, 9(1), e85317.

- PharmGKB summary: zidovudine pathway. (2012). Pharmacogenetics and genomics, 22(12), 899–902.

- Bioisosterism in Medicinal Chemistry. (2012).

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.

- Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals (Basel, Switzerland), 15(3), 307.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 908475.

Sources

- 1. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. ClinPGx [clinpgx.org]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Zidovudine - Wikipedia [en.wikipedia.org]

- 10. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

Abstract: This document provides a comprehensive guide for the synthesis of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a robust and efficient two-step synthetic pathway, commencing with the synthesis of a key chalcone intermediate, followed by its cyclocondensation with guanidine to yield the target pyrimidine derivative. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible synthesis.

Introduction and Significance

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Compounds bearing the 2-aminopyrimidine scaffold are particularly noteworthy, exhibiting a broad spectrum of therapeutic activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine belongs to this important class of compounds and serves as a valuable building block or lead compound in the development of novel therapeutic agents.[4][5] Its structure, featuring both a pyrimidine and a pyridine ring, offers multiple points for interaction with biological targets, making it a promising scaffold for kinase inhibitors and other targeted therapies.[6][7]

This guide presents a field-proven, two-step synthetic approach that is both scalable and efficient. The methodology relies on the classical condensation reaction between an α,β-unsaturated ketone (chalcone) and a guanidine salt, a widely recognized and reliable method for constructing the pyrimidine ring.[2][8][9]

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages:

-

Step A: Claisen-Schmidt Condensation to form the α,β-unsaturated ketone intermediate, 4-(pyridin-4-yl)but-3-en-2-one.

-

Step B: Cyclocondensation Reaction of the intermediate with guanidine to construct the final 2-aminopyrimidine ring system.

The rationale for this approach lies in its efficiency and the ready availability of the starting materials. The Claisen-Schmidt reaction is a classic carbon-carbon bond-forming reaction that reliably produces the necessary chalcone backbone. The subsequent cyclization with guanidine is a robust method for pyrimidine synthesis, where the guanidine molecule provides the N-C-N fragment that closes the six-membered heterocyclic ring.

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear progression from simple starting materials to the final complex molecule.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 4-(pyridin-4-yl)but-3-en-2-one (Intermediate)

Principle: This step involves a base-catalyzed aldol condensation between 4-pyridinecarboxaldehyde and acetone. The base (NaOH) deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated enone (chalcone).

Materials and Reagents:

-

4-Pyridinecarboxaldehyde

-

Acetone (ACS grade)

-

Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in deionized water (40 mL).

-

Cooling: Cool the NaOH solution to 0-5 °C in an ice bath.

-

Addition of Ethanol: While maintaining the cold temperature, add ethanol (30 mL) to the flask with continuous stirring.

-

Addition of Acetone: To this cold, stirred solution, add acetone (5.8 g, 7.4 mL, 100 mmol) dropwise over 5 minutes.

-

Addition of Aldehyde: Immediately following the acetone addition, add 4-pyridinecarboxaldehyde (10.7 g, 9.5 mL, 100 mmol) dropwise over 15-20 minutes. Ensure the temperature does not rise above 10 °C. A precipitate will begin to form.

-

Reaction: After the addition is complete, continue stirring the reaction mixture vigorously in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).

-

Drying: Dry the pale yellow solid product, 4-(pyridin-4-yl)but-3-en-2-one, in a vacuum oven at 40-50 °C to a constant weight. The product is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from an ethanol/water mixture.

Part B: Synthesis of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine (Final Product)

Principle: This reaction is a classic pyrimidine synthesis. Guanidine hydrochloride is first converted to free guanidine by a strong base (sodium ethoxide). The free guanidine then undergoes a condensation reaction with the α,β-unsaturated ketone intermediate. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

Materials and Reagents:

-

4-(pyridin-4-yl)but-3-en-2-one (from Part A)

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, carefully add sodium metal (1.38 g, 60 mmol) in small pieces to absolute ethanol (60 mL). Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform this step with extreme care away from any ignition sources. Allow the reaction to proceed until all the sodium has dissolved completely.

-

Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol) and stir the mixture for 15 minutes at room temperature.

-

Addition of Intermediate: Add 4-(pyridin-4-yl)but-3-en-2-one (7.35 g, 50 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold absolute ethanol, followed by cold deionized water.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine as a crystalline solid.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C.

Data Summary and Validation

To ensure reproducibility, key reaction parameters and expected outcomes are summarized below. Researchers should characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

| Parameter | Step A: Intermediate Synthesis | Step B: Final Product Synthesis |

| Key Reactants | 4-Pyridinecarboxaldehyde, Acetone | 4-(pyridin-4-yl)but-3-en-2-one, Guanidine HCl |

| Molar Ratio | 1 : 1 (Aldehyde : Ketone) | 1 : 1 (Intermediate : Guanidine) |

| Base / Catalyst | Sodium Hydroxide (NaOH) | Sodium Ethoxide (NaOEt) |

| Solvent | Ethanol / Water | Absolute Ethanol |

| Temperature | 0 °C to Room Temperature | Reflux (~78 °C) |

| Reaction Time | ~4 hours | ~8-10 hours |

| Typical Yield | 75-85% | 65-75% |

Mechanistic Visualization

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of the pyrimidine ring is a well-established pathway.

Caption: Key steps in the pyrimidine ring formation. (Note: The above diagram illustrates the conceptual flow. Actual chemical structure diagrams would be used in a formal publication.)

References

-

Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197. [Link]

- L'Oreal. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

- Novartis AG. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

-

BU CyberSec Lab. 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. [Link]

-

Hyma Synthesis Pvt. Ltd. Homepage. [Link]

-

Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed. [Link]

-

Padarthi, P., et al. (2013). Synthesis and Biological activity of Imidazole derived Chalcones and its Pyrimidines. ResearchGate. [Link]

-

Der Pharma Chemica. (2015). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]

- CN102199146A. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link]

-

Mohsin, H. F. (2018). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. ResearchGate. [Link]

-

Bouissane, L., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

Gein, V. L., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

-

Ali, K. A., et al. (2025). Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. PubMed. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 6-(Pyridin-2-yl)pyrimidin-4-amine (EVT-1752176) | 1159818-72-0 [evitachem.com]

- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. researchgate.net [researchgate.net]

Synthetic Strategies for Substituted 2-Aminopyrimidines: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, including approved therapeutics like the kinase inhibitors Imatinib and Palbociclib, underscores its importance as a privileged scaffold.[1] The ability of the 2-aminopyrimidine core to engage in a variety of hydrogen bonding interactions and serve as a versatile template for substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the principal synthetic routes to this vital class of heterocycles, offering detailed protocols and expert insights to aid researchers in their synthetic endeavors.

I. The Foundational Approach: Condensation of 1,3-Dielectrophiles with Guanidine (Pinner Synthesis)

The most classical and direct method for constructing the 2-aminopyrimidine ring is the condensation of a three-carbon 1,3-dielectrophilic species with guanidine. This approach, a variation of the Pinner synthesis, is valued for its atom economy and the direct formation of the core heterocyclic system.

Scientific Principles and Mechanistic Insight

The reaction proceeds via a series of nucleophilic additions and condensation-elimination steps. The choice of the 1,3-dielectrophile is critical and dictates the substitution pattern at the 4, 5, and 6-positions of the resulting pyrimidine. Common starting materials include β-diketones, β-ketoesters, and α,β-unsaturated ketones (chalcones).

The mechanism typically involves the initial nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The reaction is often catalyzed by either acid or base. Basic conditions, using reagents like sodium ethoxide or sodium methoxide, deprotonate the guanidine, increasing its nucleophilicity.

Caption: Workflow for Pinner Pyrimidine Synthesis.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Acetylacetone and Guanidine Hydrochloride

This protocol details a representative Pinner-type synthesis.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

2,4-Pentanedione (Acetylacetone)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.1 g, 30.8 mmol) in absolute ethanol (20 mL). To this solution, add guanidine hydrochloride (3.0 g, 31.4 mmol) in portions with stirring.

-

Reaction Setup: After the addition is complete, add 2,4-pentanedione (3.0 g, 30.0 mmol) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the resulting residue in water and acidify with concentrated HCl. Extract the aqueous solution with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a suitable base (e.g., NaOH) to precipitate the product.

-

Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine.

| 1,3-Dielectrophile | Guanidine Source | Base/Solvent | Yield (%) | Reference |

| Diethyl malonate | Guanidine nitrate | NaOMe / MeOH | High | [2] |

| Acetylacetone | Guanidine HCl | NaOEt / EtOH | ~70-80% | General Procedure |

| Ethyl acetoacetate | Guanidine HCl | NaOEt / EtOH | Varies | [3] |

| Dibenzoylmethane | Guanidine HCl | NaOEt / EtOH | Good | [3] |

II. Synthesis from α,β-Unsaturated Ketones (Chalcones)

An alternative and highly versatile approach utilizes chalcones as the three-carbon component. This method is particularly useful for synthesizing 2-amino-4,6-diarylpyrimidines.

Scientific Principles and Mechanistic Insight

The reaction of a chalcone with guanidine in the presence of a base and an oxidizing agent (or under conditions that promote oxidation) leads to the formation of the pyrimidine ring. The reaction likely proceeds through an initial Michael addition of guanidine to the β-carbon of the chalcone. This is followed by cyclization and subsequent oxidation of the resulting dihydropyrimidine intermediate to the aromatic 2-aminopyrimidine.

Caption: General workflow for pyrimidine synthesis from chalcones.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones

This protocol provides a general method for the synthesis of 2-amino-4,6-diarylpyrimidines.[4]

Materials:

-

Substituted Chalcone

-

Guanidinium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted chalcone (1 molar equivalent) and guanidinium carbonate (1 molar equivalent) in DMF.

-

Reaction Execution: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry at 80°C. The crude product can be further purified by crystallization from ethanol to afford the desired 2-amino-4,6-diarylpyrimidine.[4]